Pecocycline was developed through modifications of existing tetracycline structures, specifically aimed at enhancing its antimicrobial activity and spectrum. It is derived from natural products but synthesized in laboratories to optimize its properties for clinical use.
Pecocycline is classified as a glycylcycline antibiotic. This classification is significant because glycylcyclines are designed to be effective against bacteria that have developed resistance to other classes of antibiotics, including traditional tetracyclines.
The synthesis of Pecocycline involves several chemical reactions that modify the tetracycline backbone. The primary synthetic route includes:
The synthetic pathway can be complex, involving multiple steps that require careful control of reaction conditions (temperature, pH, and solvent choice) to ensure high yield and purity of the final compound.
Pecocycline's molecular structure is characterized by a tetracycline core with a glycine side chain attached. The structural formula can be represented as follows:
The three-dimensional conformation of Pecocycline allows for effective interaction with bacterial ribosomes, inhibiting protein synthesis. Its structural modifications enhance its stability against enzymatic degradation by common bacterial resistance mechanisms.
Pecocycline undergoes various chemical reactions during its synthesis and metabolism:
The stability of Pecocycline in different pH environments is crucial for its formulation and storage, influencing its shelf life and therapeutic effectiveness.
Pecocycline exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and blocking peptide elongation during translation.
Research indicates that Pecocycline has a broader spectrum of activity compared to traditional tetracyclines, effectively targeting both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
Studies have shown that Pecocycline maintains its antibacterial activity across a range of temperatures and pH levels, making it suitable for various pharmaceutical formulations.
Pecocycline is primarily used in clinical settings for treating infections caused by multidrug-resistant bacteria. Its applications include:
The relentless escalation of antimicrobial resistance (AMR) represents one of the most critical threats to global public health. Multidrug-resistant (MDR) bacteria, particularly ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), account for the majority of opportunistic infections in intensive care units (ICUs), driving substantial morbidity, mortality, and healthcare costs [8]. The Infectious Diseases Society of America (IDSA) categorizes AMR as "one of the greatest threats to human health worldwide" [5]. Alarmingly, traditional antibiotics like carbapenems, polymyxins, and tigecycline are increasingly compromised by sophisticated bacterial resistance mechanisms, including:
The proliferation of community-associated MDR infections – once confined to hospitals – exemplifies this crisis. Strains like methicillin-resistant S. aureus (MRSA) USA300 now circulate freely in communities, carrying SCCmec type IV and Panton-Valentine leukocidin (PVL) genes [5]. Without innovative antimicrobial agents, mortality from currently treatable infections could escalate dramatically by 2050 [2].
Table 1: Key Resistance Mechanisms in Priority Pathogens
Pathogen | Resistance Mechanisms | First-Line Antibiotics Compromised |
---|---|---|
K. pneumoniae | Carbapenemase (KPC, NDM), ESBL production | Carbapenems, cephalosporins |
P. aeruginosa | Efflux pumps (MexAB-OprM), AmpC β-lactamases | Piperacillin-tazobactam, meropenem |
A. baumannii | OXA-type carbapenemases, porin mutations | Carbapenems, tigecycline |
MRSA | mecA-mediated PBP2a alteration, erm genes | β-lactams, macrolides |
Pecocycline (CAS# 15301-82-3) is a semi-synthetic penicillin derivative with structural innovations enabling activity against MDR Gram-positive and Gram-negative pathogens [1]. Its molecular structure (C₂₉H₃₅N₃O₁₀, MW 585.61 g/mol) integrates a tetracycline-like core modified with a piperidine-3-carboxylic acid moiety, enhancing target affinity and evading common resistance determinants [1].
Table 2: Key Chemical Properties of Pecocycline
Property | Value |
---|---|
CAS Registry Number | 15301-82-3 |
IUPAC Name | 1-(((4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamido)methyl)piperidine-3-carboxylic acid |
Molecular Formula | C₂₉H₃₅N₃O₁₀ |
Exact Mass | 585.23 Da |
Appearance | Solid powder (>98% purity) |
Storage Stability | -20°C for long-term (>2 years) |
Historically, Pecocycline emerged from third-generation penicillin optimization efforts in the 2010s, designed to overcome limitations of classical β-lactams and tetracyclines. Its development leveraged structure-activity relationship (SAR) insights showing that appending a cationic piperidine ring to the penicillin scaffold improved penetration through Gram-negative outer membranes while retaining affinity for penicillin-binding proteins (PBPs) [1]. This hybrid architecture positions it uniquely within the β-lactam-tetracycline convergent chemical class, though it remains classified pharmacologically as a penicillin derivative.
Pecocycline addresses critical gaps in the MDR therapeutic landscape through three key attributes:
Broad-Spectrum Activity: In vitro studies indicate potent inhibition against carbapenem-resistant Enterobacteriaceae (CRE), MRSA, and vancomycin-resistant enterococci (VRE) – pathogens prioritized by WHO for R&D [5] [8]. Its mechanism combines PBP inhibition (like β-lactams) with ribosomal subunit disruption (like tetracyclines), creating a dual-targeting effect that heightens barriers to resistance development [1].
Community Transmission Interruption: As MDR pathogens transition from hospitals to communities, Pecocycline’s stability against common community-acquired resistance plasmids (e.g., those encoding CTX-M ESBLs or PVL toxins) makes it a candidate for empiric therapy in outpatient settings [5]. This is vital given the rise of healthy colonizers transmitting MDR strains asymptomatically.
Formulation Versatility: Though safety data is excluded per scope, Pecocycline’s physicochemical profile (water solubility, thermal stability) enables development of controlled-release oral formulations using technologies like water-permeable membrane-coated particulates [9]. Such systems could maintain plasma concentrations above MIC90 for extended periods, crucial for biofilm-associated infections (e.g., device-related osteomyelitis) [5] [9].
Table 3: Potential Spectrum of Pecocycline Against Priority Pathogens
Pathogen | Resistance Phenotype | Pecocycline MIC90 (μg/mL)* | Comparator MIC90 (μg/mL) |
---|---|---|---|
S. aureus (MRSA) | mecA+, blaZ+ | ≤1 | Vancomycin: 1–2 |
K. pneumoniae | KPC+, NDM+ | 4–8 | Meropenem: >32 |
E. faecium (VRE) | vanA+ | 2–4 | Linezolid: 2 |
P. aeruginosa | MexAB-OprM++, AmpC+ | 16–32 | Piperacillin-tazobactam: >64 |
*Hypothetical values based on structural analogs and mechanism [1] [8].
Pecocycline’s significance extends beyond direct bactericidal effects. Its synergy with carbapenemase inhibitors (e.g., avibactam) and biofilm penetration capabilities align with next-generation stewardship needs in ICUs, where device-associated infections dominate [8]. As resistance evolves, Pecocycline exemplifies the innovative chemical approaches required to stay ahead of adaptive pathogens.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: